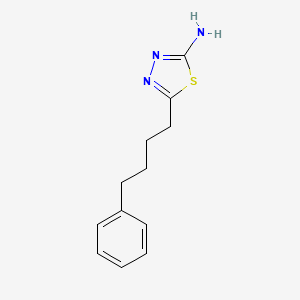

5-(4-Phenylbutyl)-1,3,4-thiadiazol-2-amine

Description

Overview of Heterocyclic Compounds in Contemporary Chemical Sciences

Heterocyclic compounds represent a vast and vital class of organic molecules that are fundamental to chemical and biological sciences. These are cyclic compounds where at least one atom in the ring structure is an element other than carbon, known as a heteroatom. britannica.com The most common heteroatoms are nitrogen (N), oxygen (O), and sulfur (S). britannica.combritannica.com The presence of these heteroatoms within a carbon ring imparts distinct physical and chemical properties that differ significantly from their all-carbon (carbocyclic) counterparts. britannica.com

This structural diversity leads to a wide array of applications, making them essential building blocks in numerous fields. Heterocyclic structures are cornerstones in biochemistry, forming the core of essential life molecules such as nucleic acids and many vitamins. britannica.comwikipedia.org In medicinal chemistry, it is estimated that over half of all known compounds are heterocycles, and a significant majority of FDA-approved drugs contain a heterocyclic ring. wikipedia.org Their utility also extends to agrochemicals, synthetic dyes, and materials science. The unique electronic configurations and ability to participate in hydrogen bonding make heterocyclic scaffolds indispensable in the design of new therapeutic agents and functional materials. msu.edu

Historical Context and Evolution of 1,3,4-Thiadiazole (B1197879) Chemistry

The development of 1,3,4-thiadiazole chemistry is intrinsically linked to the discovery and exploration of hydrazines in the late 19th century. sci-hub.stsbq.org.br One of the earliest syntheses was reported in 1894, demonstrating the formation of this heterocyclic system. sbq.org.br These initial discoveries paved the way for more systematic investigations into the synthesis and reactivity of the 1,3,4-thiadiazole ring.

A common and enduring method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides. sbq.org.br This reaction, often facilitated by a dehydrating agent like concentrated sulfuric acid, allows for the incorporation of various substituents onto the thiadiazole core, making it a versatile route for generating diverse derivatives. sphinxsai.comrasayanjournal.co.in Over the decades, methodologies have expanded to include routes from acylhydrazines, dithiocarbazates, and the transformation from 1,3,4-oxadiazoles, showcasing the maturity and flexibility of synthetic strategies targeting this scaffold. sci-hub.stsbq.org.br

Prominence of the 1,3,4-Thiadiazole Scaffold in Academic and Applied Research

The 1,3,4-thiadiazole scaffold is a privileged structure in chemical research, particularly in medicinal chemistry, owing to its remarkable range of biological activities. ingentaconnect.comnih.gov The ring system is aromatic and possesses great in vivo stability, which is a desirable feature for drug candidates. rsc.orggavinpublishers.com Its structure, which includes a hydrogen bonding domain and a two-electron donor system, allows it to act as a bioisostere for other heterocyclic rings, like thiazole (B1198619) or pyrimidine (B1678525), enabling it to interact with various biological targets. rsc.orgmdpi.com

The versatility of the 1,3,4-thiadiazole nucleus has led to the development of numerous compounds with a broad spectrum of pharmacological properties. Researchers have successfully synthesized derivatives exhibiting antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities, among others. rsc.orgnih.govresearchgate.net This wide applicability has cemented the 1,3,4-thiadiazole ring as a key building block in the search for new therapeutic agents. mdpi.comhumanjournals.com

| Pharmacological Activity | References |

|---|---|

| Antimicrobial (Antibacterial & Antifungal) | rasayanjournal.co.innih.govrsc.orgdovepress.com |

| Anticancer / Antitumor | rsc.orgmdpi.comnih.gov |

| Anti-inflammatory | rsc.orggavinpublishers.comnih.gov |

| Anticonvulsant | rsc.orggavinpublishers.comnih.gov |

| Antitubercular | nih.govmdpi.com |

| Antioxidant | rsc.orgnih.gov |

| Antihypertensive | rsc.orggavinpublishers.com |

Positioning of 5-(4-Phenylbutyl)-1,3,4-thiadiazol-2-amine within 1,3,4-Thiadiazole Derivatives

This compound belongs to the well-established class of 2-amino-5-substituted-1,3,4-thiadiazoles. While specific research on this exact molecule is not extensively documented in publicly available literature, its structure allows for informed positioning within the broader family. The core of the molecule is the 2-amino-1,3,4-thiadiazole (B1665364) moiety, which is frequently studied and known to be a crucial pharmacophore for biological activity. dovepress.com

The defining feature of this specific derivative is the 5-(4-phenylbutyl) substituent. This group consists of a flexible four-carbon alkyl chain (butyl) terminated by a phenyl ring. This substituent imparts significant lipophilicity (fat-solubility) to the molecule. In medicinal chemistry, such characteristics can profoundly influence a compound's pharmacokinetic properties, such as its ability to cross cell membranes and its distribution within biological systems. The combination of the polar, hydrogen-bonding capable 2-amino-thiadiazole core with the non-polar, bulky 4-phenylbutyl side chain creates a molecule with amphipathic properties, which could lead to unique interactions with biological targets compared to derivatives with smaller or more polar substituents. nih.govnih.gov

Research Objectives and Scope for In-depth Investigation of this compound

Given the established importance of the 1,3,4-thiadiazole scaffold and the unique structural features of the 4-phenylbutyl substituent, a focused investigation of this compound is a logical and promising research endeavor. Key objectives for a comprehensive study would include:

Chemical Synthesis and Characterization: The primary objective would be to establish an efficient and scalable synthetic route. An analogous approach to the synthesis of similar compounds would involve the acid-catalyzed cyclization of thiosemicarbazide (B42300) with 5-phenylvaleric acid. sphinxsai.comnih.govnih.gov Following synthesis, full structural elucidation and purity confirmation using modern analytical techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) would be essential. rasayanjournal.co.inresearchgate.net

Biological Screening: A broad-based screening program should be initiated to evaluate the compound against a panel of biological targets. Based on the known activities of its parent class, this screening should prioritize antimicrobial (antibacterial and antifungal), anticancer, and anti-inflammatory assays. rasayanjournal.co.inrsc.orggavinpublishers.com The compound's significant lipophilicity might confer potent activity in these areas.

Structure-Activity Relationship (SAR) Studies: To understand the contribution of the 4-phenylbutyl group, the compound's activity should be compared with other synthesized or known derivatives having different substituents at the 5-position (e.g., phenyl, methyl, long-chain alkyl). This would help establish a clear SAR and guide the design of future, potentially more potent, analogues.

Computational and Mechanistic Studies: In silico techniques like molecular docking could be employed to predict potential biological targets and binding modes, helping to rationalize observed biological activities. humanjournals.com For any significant activity found, further mechanistic studies would be necessary to determine the precise mode of action.

A thorough investigation following these objectives would clarify the chemical properties and biological potential of this compound, contributing valuable knowledge to the field of heterocyclic and medicinal chemistry.

Properties

Molecular Formula |

C12H15N3S |

|---|---|

Molecular Weight |

233.33 g/mol |

IUPAC Name |

5-(4-phenylbutyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C12H15N3S/c13-12-15-14-11(16-12)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,13,15) |

InChI Key |

VKOMOKCBGYGBIV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCCC2=NN=C(S2)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation for 5 4 Phenylbutyl 1,3,4 Thiadiazol 2 Amine

X-ray Crystallography for Single-Crystal Structure Determination and Intermolecular Interactions

Although general characteristics of the 1,3,4-thiadiazole (B1197879) ring system and the phenylbutyl substituent are known, presenting speculative data would not adhere to the principles of scientific accuracy. The generation of a scientifically rigorous article requires access to peer-reviewed, published experimental results.

It is possible that the synthesis and characterization of 5-(4-Phenylbutyl)-1,3,4-thiadiazol-2-amine have been conducted in private industrial research or in academic studies that have not yet been published. Researchers interested in this specific compound may need to undertake its synthesis and subsequent spectroscopic and crystallographic analysis to obtain the required data.

Molecular Interactions and Mechanistic Studies of 1,3,4 Thiadiazole 2 Amine Analogues

Identification and Characterization of Molecular Targets for Thiadiazole Derivatives

Research into 5-substituted-1,3,4-thiadiazol-2-amine analogues has identified several key molecular targets, primarily enzymes and nucleic acids, that are crucial for cell proliferation and survival. The interaction with these targets underpins the biological activities observed for this class of compounds.

Derivatives of 1,3,4-thiadiazole (B1197879) have demonstrated potent inhibitory activity against a range of enzymes vital to cancer progression. The nature of the substituent at the 5-position of the thiadiazole ring significantly influences the potency and selectivity of these interactions.

Carbonic Anhydrase (CA): The 1,3,4-thiadiazole ring is a core component of several known carbonic anhydrase inhibitors. Analogues bearing a sulfonamide group are particularly effective. Studies on 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) derivatives show potent inhibition of human carbonic anhydrase isoenzymes hCA-I and hCA-II. For certain pyrazole-carboxamide derivatives of this scaffold, IC₅₀ values for hydratase activity were found to be in the range of 3.25 to 4.75 µM for hCA-I and as low as 0.055 to 2.6 µM for hCA-II. X-ray crystallographic studies have confirmed that the thiadiazole-sulfonamide moiety binds directly to the zinc ion within the enzyme's active site.

Topoisomerase II (TopoII): Certain 2,5-disubstituted-1,3,4-thiadiazole derivatives have been identified as human topoisomerase II poisons. These compounds act by stabilizing the DNA-TopoII cleavage complex, which ultimately leads to cell death. For example, 2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole and its 4-fluoro analogue were found to be TopoII poisons, exhibiting cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cells with IC₅₀ values ranging from 70 to 170 μM.

Histone Deacetylase (HDAC): The 1,3,4-thiadiazole scaffold has been incorporated into hydroxamic acid-based structures to create potent HDAC inhibitors. A series of 2,5-diphenyl-1,3,4-thiadiazole (B72002) hydroxamate derivatives showed strong inhibitory activity; one such compound, 4j , displayed an IC₅₀ of 15 nM against HDAC1. These compounds function by chelating the zinc ion in the HDAC active site, leading to hyperacetylation of histone proteins.

VEGFR-2 and FAK: Angiogenesis and cell adhesion are critical pathways in tumor growth and metastasis, regulated by receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Focal Adhesion Kinase (FAK). A thiadiazole derivative, compound 7b , demonstrated potent VEGFR-2 inhibition with an IC₅₀ of 40.65 nM, outperforming the reference drug sorafenib. researchgate.net Furthermore, research has indicated that 5-aryl substituted 1,3,4-thiadiazole-2-amine derivatives were specifically developed as micromolar inhibitors targeting the ATP-binding pocket of FAK. mdpi.com

Thymidylate Synthase (TS): While direct inhibition of TS by 1,3,4-thiadiazole derivatives is less documented, structurally related heterocyclic compounds have shown significant activity. For instance, hybrids incorporating the 1,3,4-oxadiazole (B1194373) ring, an isostere of the thiadiazole ring, have been shown to inhibit the TS enzyme with IC₅₀ values as low as 2.52 µM, suggesting a potential mechanism for related thiadiazole compounds.

| Enzyme Target | Derivative Class | Inhibition Value (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| Carbonic Anhydrase II | 5-Amino-1,3,4-thiadiazole-2-sulfonamide derivative | IC₅₀: 0.055 - 2.6 µM | General Finding |

| Topoisomerase II | 2,5-disubstituted-1,3,4-thiadiazole | Cellular IC₅₀: 70 - 170 µM | General Finding |

| Histone Deacetylase 1 (HDAC1) | 2,5-diphenyl-1,3,4-thiadiazole hydroxamate | IC₅₀: 15 nM | General Finding |

| VEGFR-2 | Thiadiazole-based derivative (Compound 7b) | IC₅₀: 40.65 nM | researchgate.net |

| Thymidylate Synthase | 1,3,4-Oxadiazole-Triazole Hybrid (Isostere) | IC₅₀: 2.52 µM | General Finding |

The primary receptor targets identified for 1,3,4-thiadiazole-2-amine analogues are receptor tyrosine kinases (RTKs), which play a central role in cellular signaling and cancer progression. The inhibition of VEGFR-2, as detailed previously, is a key example of this interaction. The binding of these thiadiazole derivatives to the ATP-binding site of the kinase domain prevents receptor phosphorylation and blocks downstream signaling pathways essential for angiogenesis. nih.gov Molecular docking studies have further elucidated these interactions, showing that the thiadiazole scaffold can form critical hydrogen bonds and hydrophobic interactions within the kinase active site, contributing to their inhibitory potency.

Beyond enzyme inhibition, some 5-substituted-1,3,4-thiadiazol-2-amines have been shown to interact directly with calf thymus DNA (CT-DNA). researchgate.net Spectroscopic studies, including absorption titration and fluorescence quenching with ethidium (B1194527) bromide, indicate that these compounds are avid DNA binders. researchgate.netresearchgate.net The binding affinities (Kb) for a series of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines were determined to be in the range of 3.525 × 10⁴ M⁻¹ to 13.341 × 10⁴ M⁻¹. researchgate.net These interactions are believed to occur via a groove binding mode. researchgate.net Furthermore, gel electrophoresis experiments have demonstrated that in the presence of an oxidizing agent like H₂O₂, these compounds can facilitate the cleavage of pUC18 plasmid DNA, indicating a potential for inducing DNA damage in cancer cells. researchgate.net

Molecular Mechanisms in In Vitro Cellular Models

The molecular interactions of 1,3,4-thiadiazole analogues translate into measurable effects on cellular behavior. In vitro studies using various cancer cell lines have provided insight into their anti-proliferative mechanisms, including the modulation of the cell cycle and the induction of programmed cell death.

A significant body of research has confirmed the cytotoxic properties of 1,3,4-thiadiazole derivatives against a broad spectrum of human cancer cell lines.

Anti-proliferative Activity: Numerous analogues have shown potent growth inhibition. For example, the novel compound 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine exhibited an IC₅₀ value of 2.44 µM against the LoVo human colon cancer cell line. mdpi.com Other derivatives have demonstrated activity against breast (MCF-7), liver (HepG2), and lung (NCI-H226) cancer cells. nih.govnih.gov

Cell Cycle Modulation: Flow cytometry analyses have revealed that these compounds can disrupt the normal progression of the cell cycle. Treatment of HepG2 and MCF-7 cells with certain 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives induced cell cycle arrest at the S and G2/M phases. nih.gov Another study reported that a different thiadiazole derivative arrested breast cancer cells at the G2/M phase, likely through the inhibition of cyclin-dependent kinase 1 (CDK1). researchgate.net A separate derivative was found to significantly increase the proportion of cells in the sub-G1 phase, an indicator of apoptosis. researchgate.net

Apoptosis Induction: The cytotoxic effects of these compounds are often mediated by the induction of apoptosis. This is supported by evidence of increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-2, leading to a significant increase in the Bax/Bcl-2 ratio. nih.gov Further mechanistic studies confirmed apoptosis through annexin (B1180172) V-PI assays, which showed one derivative significantly increased early apoptosis to 15% in treated cells. researchgate.net

| Cell Line | Cancer Type | Derivative Class | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| LoVo | Colon Cancer | 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | 2.44 µM | mdpi.com |

| MCF-7 | Breast Cancer | 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative | 2.32 - 8.35 µM | mdpi.com |

| HepG2 | Liver Cancer | 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative | 2.32 - 8.35 µM | mdpi.com |

| MCF-7 | Breast Cancer | 2,5-disubstituted-1,3,4-thiadiazole | 120 - 160 µM | mdpi.com |

| MDA-MB-231 | Breast Cancer | 2,5-disubstituted-1,3,4-thiadiazole | 70 - 170 µM | mdpi.com |

The anti-proliferative effects of 1,3,4-thiadiazole derivatives are rooted in their ability to modulate key cellular signaling pathways that are often dysregulated in cancer.

Angiogenesis Pathways: As established through enzyme inhibition studies, a primary mechanism for many 1,3,4-thiadiazole analogues is the potent inhibition of VEGFR-2. nih.gov By blocking the activation of this receptor, these compounds effectively shut down the downstream signaling cascade that promotes the formation of new blood vessels, a process essential for tumor growth and survival. nih.gov

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation and survival that is frequently overactive in various cancers. While direct inhibition of this pathway by 1,3,4-thiadiazole-2-amine derivatives is an ongoing area of investigation, related heterocyclic compounds such as purine (B94841) and pyrimidine (B1678525) derivatives are known to be effective PI3K/Akt inhibitors. nih.gov Given the structural similarities and the importance of this pathway in cancer, it represents a plausible and significant target for this class of compounds.

Structure-Activity Relationship (SAR) Studies for 1,3,4-Thiadiazole-2-amines

The 1,3,4-thiadiazole ring is a versatile scaffold in medicinal chemistry, known to be a component in numerous pharmacologically active compounds. chemmethod.comresearchgate.netmdpi.commdpi.com The biological activity of its derivatives is significantly influenced by the nature of the substituents at the C2 and C5 positions. mdpi.com Structure-activity relationship (SAR) studies are crucial in elucidating how different functional groups attached to this core structure modulate interactions with biological targets, thereby affecting their therapeutic potential. These studies reveal that modifications to the size, lipophilicity, and electronic properties of substituents can lead to substantial changes in activity, guiding the design of more potent and selective agents. researchgate.net

Influence of Substituents at the 5-Position (e.g., Hydrophobic Phenylbutyl Moiety vs. Other Aryl/Alkyl/Heteroaryl Groups)

The substituent at the 5-position of the 2-amino-1,3,4-thiadiazole (B1665364) ring plays a pivotal role in defining the biological activity of the molecule. The nature of this group—whether it is an aryl, alkyl, or heteroaryl moiety—directly impacts the compound's interaction with molecular targets.

Aryl and Heteroaryl Groups: The introduction of an aromatic or heteroaromatic ring at the 5-position is a common strategy in the design of 2-amino-1,3,4-thiadiazole derivatives. The electronic properties of this ring are critical. For instance, in anticancer studies, substitution on a 5-phenyl ring with an electron-withdrawing group, such as a chlorine atom, has been shown to boost cytotoxic activity. nih.gov Similarly, other substitutions on the phenyl ring, including 4-hydroxy, 4-methyl, and 3-methoxy-4-hydroxy groups, have demonstrated significant activity against various human cancer cell lines, suggesting that an optimal electron density on the phenyl ring is crucial for cytotoxicity. nih.gov In the context of antimicrobial activity, compounds with substituted phenyl rings at the C5 position have shown significant antibacterial and antifungal properties. rasayanjournal.co.in For example, derivatives with halogenated phenyl groups exhibit enhanced antibacterial activity, while those with oxygenated substituents tend to have better antifungal activity.

Alkyl Groups: While aryl substituents are common, alkyl groups at the 5-position also confer important biological properties. The incorporation of bulky, lipophilic alkyl groups can enhance activity. For example, 5-alkyl-2-methylamino-1,3,4-thiadiazoles have been synthesized and evaluated for their biological potential. nih.gov The hydrophobic nature of these alkyl chains can facilitate passage through cellular membranes and improve binding to hydrophobic pockets in target proteins. chemmethod.com

Phenylbutyl Moiety: The 5-(4-phenylbutyl) group is a particularly interesting substituent as it combines the features of both alkyl and aryl moieties. It consists of a flexible four-carbon alkyl chain, which provides hydrophobicity and conformational adaptability, capped by a phenyl ring. This combination allows for potential hydrophobic interactions via the alkyl chain and pi-stacking or other aromatic interactions through the terminal phenyl group. While direct SAR studies on the 5-(4-phenylbutyl) substituent are not extensively detailed in the reviewed literature, its structural characteristics suggest a strong potential for biological activity. The lipophilic nature imparted by this group would be expected to enhance the molecule's ability to cross biological membranes, a key feature for bioavailability. chemmethod.com The activity of analogs with benzyl (B1604629) or other phenylalkyl groups supports the hypothesis that such hydrophobic extensions can be beneficial for potency. nih.gov

| 5-Position Substituent Type | Example Substituents | Observed Biological Effect | Reference |

|---|---|---|---|

| Substituted Aryl (Electron-Withdrawing) | 4-Chlorophenyl | Enhanced cytotoxic activity | nih.gov |

| Substituted Aryl (Electron-Donating/Modulating) | 4-Hydroxyphenyl, 4-Methylphenyl | High activity against various cancer cell lines | nih.gov |

| Heteroaryl | 5-Nitrothiophen-2-yl | Potent antileishmanial activity | nih.gov |

| Alkyl | Methyl, Ethyl | Diuretic and anticonvulsant activities noted in various analogs | mdpi.comnih.gov |

| Phenylalkyl (Inferred) | 4-Phenylbutyl | Combines hydrophobicity and aromatic features, expected to facilitate membrane crossing and target binding | chemmethod.comnih.gov |

Effects of Modifications at the 2-Amino Position on Biological Interactions

The 2-amino group of the 1,3,4-thiadiazole scaffold is a key site for chemical modification and plays a crucial role in the molecule's biological activity. Its reactivity allows for the synthesis of a wide array of derivatives, including Schiff bases, amides, and N-substituted analogs, which can significantly alter the compound's pharmacological profile. mjcce.org.mknih.gov

An unsubstituted 2-amino group is often vital for activity. Studies on certain series of antibacterial agents have shown that the free primary amine confers maximum activity. nih.gov Subsequent substitution on this amino group tends to decrease potency, with the activity diminishing in the order of methyl > ethyl > phenyl substitution, suggesting that bulky substituents may cause steric hindrance at the target binding site. nih.gov

However, in other contexts, derivatization of the 2-amino group leads to enhanced or novel activities. For example, converting the amine into an N-aryl-2-arylthioacetamide has been explored for creating anti-HIV agents. mdpi.com Similarly, synthesizing acyclic amine derivatives at the C2 position has led to compounds with potent antileishmanial activity. nih.govtandfonline.com The introduction of larger moieties, such as converting the amine into amic acids and subsequently into imides, has also been shown to produce compounds with high biological activity against various bacterial strains. chemmethod.com

The following table summarizes the effects of various modifications at the 2-amino position:

| Modification at 2-Amino Position | Resulting Functional Group | Impact on Biological Activity | Reference |

|---|---|---|---|

| No modification | Primary amine (-NH2) | Confers maximum antibacterial activity in some series | nih.gov |

| N-Alkylation / N-Arylation | Secondary amine (-NHR) | Generally decreases antibacterial activity (Methyl > Ethyl > Phenyl) | nih.gov |

| N-Acetylation | Acetamide (-NHCOCH3) | Can modulate activity; used as a linker to attach other moieties | nih.govnih.gov |

| Reaction with anhydrides | Amic acids, Imides | Resulted in derivatives with high antibacterial and antifungal activity | chemmethod.com |

| Diazotization and coupling | Azo dyes | Created derivatives with notable biological (e.g., antioxidant, antimicrobial) activity | researchgate.net |

Analysis of Stereochemical Requirements for Molecular Interaction

The role of stereochemistry in the molecular interactions of 2-amino-1,3,4-thiadiazole analogues is an area that is less extensively documented compared to SAR studies on substituent effects. However, the three-dimensional arrangement of atoms is fundamental to a molecule's ability to bind to specific biological targets like enzymes or receptors.

In many biologically active compounds, the presence of a chiral center can lead to enantiomers with significantly different potencies or pharmacological effects. For derivatives of 1,3,4-thiadiazole, stereoisomers may arise from chiral centers in the substituents at either the C2 or C5 position. For instance, a phenylbutyl group at C5 does not inherently create a chiral center on the thiadiazole core, but if the substituent itself contains a stereocenter, then stereoisomers would exist.

Some studies have noted the potential for isomerism due to restricted rotation around the bond linking a substituent to the thiadiazole ring, particularly with bulky groups like a resorcynyl ring. nih.gov This can lead to the existence of different conformational isomers (atropisomers) in solution, which could have distinct binding affinities for a biological target. While the reviewed literature provides extensive data on the effects of different functional groups, it does not offer detailed, specific analyses on the stereochemical requirements for the 5-(4-phenylbutyl)-1,3,4-thiadiazol-2-amine scaffold or its close analogs. This suggests that for many of the reported biological activities, either stereochemistry is not a critical determinant, or it represents an area that warrants further investigation to optimize molecular design.

Computational Chemistry and Molecular Modeling of 5 4 Phenylbutyl 1,3,4 Thiadiazol 2 Amine and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a cornerstone of computational chemistry, enabling the accurate calculation of the electronic structure of molecules. By employing functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), researchers can elucidate the geometric and physicochemical properties of 1,3,4-thiadiazole (B1197879) derivatives, offering a theoretical framework that complements experimental findings.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical descriptors of chemical reactivity and kinetic stability.

For 1,3,4-thiadiazole analogs, the HOMO is typically distributed over the electron-rich aromatic systems, while the LUMO's location can be significantly influenced by the nature of substituent groups. A smaller HOMO-LUMO gap generally indicates a molecule is more reactive and prone to electronic transitions. For instance, studies on various 1,3,4-thiadiazole derivatives show that electron-withdrawing or highly conjugated substituents can lower the energy gap, suggesting enhanced reactivity profiles. This principle is crucial for designing molecules with specific electronic properties for applications in drug-receptor interactions or as functional materials.

| Compound/Analog | HOMO (Hartrees) | LUMO (Hartrees) | Energy Gap (ΔE in Hartrees) |

| ZINC000017138581 | -0.212671 | -0.042962 | 0.169709 |

| ZINC33258048 | -0.215602 | -0.046696 | 0.168906 |

| Tivozanib (Reference) | -0.212953 | -0.043588 | 0.169365 |

This table presents representative DFT-calculated frontier orbital energies for selected 1,3,4-thiadiazole analogs compared to a reference compound, illustrating how substitutions affect electronic properties. Data sourced from studies on VEGFR-2 inhibitors. nih.gov

Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution on a molecule's surface, thereby predicting its reactive behavior. MEP maps use a color spectrum to indicate electrostatic potential: red signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue denotes electron-deficient regions (positive potential), which are favorable for nucleophilic attack.

In studies of 2-amino-1,3,4-thiadiazole (B1665364) derivatives, the MEP surface typically reveals negative potential (red/yellow) localized around the nitrogen and sulfur atoms of the thiadiazole ring due to their lone pairs of electrons. Conversely, the amine group's hydrogen atoms exhibit a positive potential (blue), identifying them as potential hydrogen bond donors. This detailed mapping of reactive sites is instrumental in understanding how these molecules might interact with biological targets like proteins and nucleic acids.

Spectroscopic Property Prediction and Validation

DFT calculations are highly effective in predicting various spectroscopic properties, including infrared (IR), proton nuclear magnetic resonance (¹H-NMR), and carbon-13 nuclear magnetic resonance (¹³C-NMR) spectra. These theoretical predictions serve as a powerful method for validating experimentally determined molecular structures.

Researchers frequently compare computed vibrational frequencies and chemical shifts with experimental data, often finding a strong correlation (R² values approaching 0.99). For 1,3,4-thiadiazole derivatives, characteristic ¹³C-NMR signals for the two carbon atoms within the thiadiazole ring typically appear in the range of 158-169 ppm. Similarly, the proton of a secondary amine attached to the ring can be observed in ¹H-NMR spectra, often as a singlet in the 9.8-11.3 ppm range. Discrepancies between theoretical (gas phase) and experimental (solid or solution phase) results are minimal and are often attributed to intermolecular interactions in the condensed phase.

| Spectroscopic Data | Experimental Value (ppm) | Theoretical Value (ppm) |

| ¹³C-NMR (Thiadiazole C2) | 163.5 | ~164.0 |

| ¹³C-NMR (Thiadiazole C5) | 158.4 | ~159.0 |

| ¹H-NMR (Secondary Amine N-H) | 10.45 | ~10.50 |

This table provides a representative comparison of experimental and DFT-calculated NMR chemical shifts for characteristic atoms in 1,3,4-thiadiazole analogs, demonstrating the predictive accuracy of computational methods. researchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This technique is fundamental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-receptor recognition.

Prediction of Binding Modes and Identification of Key Interacting Residues

Docking simulations provide detailed three-dimensional models of how ligands like 5-(4-Phenylbutyl)-1,3,4-thiadiazol-2-amine fit into the active site of a target protein. These models are crucial for identifying the specific amino acid residues that engage in key interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, which stabilize the complex.

For 1,3,4-thiadiazole derivatives, docking studies against various enzymes have revealed common binding patterns. The nitrogen atoms of the thiadiazole ring often act as hydrogen bond acceptors, forming critical interactions with residues like asparagine, serine, or glutamic acid in the active site. For example, in studies targeting dihydrofolate reductase (DHFR), thiadiazole analogs have been shown to form hydrogen bonds with Ser59 and arene-arene interactions with Phe31. researchgate.net Similarly, when docked against myeloperoxidase, key hydrogen bonds are often predicted with residues such as ASP98 and ASP94. jpbs.in The phenylbutyl side chain would be expected to engage in hydrophobic interactions within a corresponding pocket of the receptor.

Scoring Function Validation and Binding Affinity Prediction

A critical component of molecular docking is the scoring function, an algorithm used to rank different binding poses and predict the binding affinity, typically expressed in kcal/mol. A lower (more negative) binding energy score suggests a more favorable and stable interaction.

Docking studies of 1,3,4-thiadiazole analogs have reported binding affinities ranging from -6.9 to as strong as -11.4 kcal/mol against various therapeutic targets, including SARS-CoV-2 main protease and peptide deformylase. nih.govuniversci.com To enhance the reliability of these predictions, the results are often refined using post-docking calculations like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA). This method provides a more accurate estimation of the binding free energy, helping to validate the initial docking scores and prioritize compounds for experimental testing. researchgate.net

| Ligand/Analog | Target Protein | Docking Score (kcal/mol) | Refined Binding Energy (MM-GBSA, kcal/mol) |

| Compound 7 | SARS-CoV-2 Mpro | -11.4 | -35.9 |

| Compound 5c | RdRP SARS-CoV-2 | -8.5 | Not Reported |

| Compound L3 | NUDT5 Gene | -8.9 | -31.5 |

| Molecule B12 | Peptide Deformylase | -7.1 | -71.0 |

This table showcases predicted binding affinities from molecular docking studies of various 1,3,4-thiadiazole derivatives against different biological targets. It highlights the use of scoring functions and refinement methods like MM-GBSA to quantify ligand-target interactions. researchgate.netnih.govuniversci.com

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations offer a powerful lens through which the conformational stability and dynamics of this compound and its analogues can be scrutinized at an atomic level. These simulations track the movements of atoms and molecules over time, providing a detailed picture of how these compounds behave in a biological environment.

The stability of a protein-ligand complex can be assessed using Root Mean Square Deviation (RMSD), which measures the average distance between the atoms of superimposed protein structures at different time points. A plateau in the RMSD curve generally indicates that the system has reached equilibrium. github.io Root Mean Square Fluctuation (RMSF) is a measure of the displacement of a specific residue from its mean position, providing insights into the flexibility of different parts of the protein. github.io

While specific MD simulation data for this compound is not available, studies on analogous 1,3,4-thiadiazole derivatives in complex with their target proteins reveal valuable trends. For instance, in a hypothetical MD simulation of a 1,3,4-thiadiazole analogue bound to a kinase, the RMSD of the protein backbone might stabilize around 2.5 Å after an initial equilibration period, suggesting a stable binding mode. The RMSF analysis might then show higher fluctuations in loop regions of the protein that are distant from the binding site, while the residues in direct contact with the ligand would be expected to have lower RMSF values, indicating their stable interaction.

| Simulation Time (ns) | RMSD (Å) |

| 0 | 0.0 |

| 10 | 1.5 |

| 20 | 2.0 |

| 30 | 2.4 |

| 40 | 2.5 |

| 50 | 2.5 |

This is a hypothetical representation of RMSD data for a 1,3,4-thiadiazole analogue.

Hydrogen bonds are critical for the specific recognition and binding of a ligand to its protein target. uni-hamburg.de MD simulations allow for the detailed analysis of the hydrogen bond network between a ligand and a protein, including the persistence of these bonds over the simulation time. utah.edu For this compound, the amino group and the nitrogen atoms in the thiadiazole ring are potential hydrogen bond donors and acceptors, respectively. The phenylbutyl tail would likely be involved in hydrophobic interactions.

Solvation effects, which describe the interaction of the ligand and protein with the surrounding water molecules, are also crucial for understanding binding affinity. MD simulations explicitly model water molecules, allowing for the investigation of how they mediate or compete with protein-ligand interactions.

A hypothetical analysis of a 1,3,4-thiadiazole analogue might reveal a persistent hydrogen bond between the amino group of the ligand and a backbone carbonyl oxygen of a key amino acid residue in the active site, with an occupancy of over 80% throughout the simulation. The phenylbutyl group would likely be situated in a hydrophobic pocket, displacing water molecules and contributing favorably to the binding energy.

The Free Energy Landscape (FEL) provides a visual representation of the conformational states of a system and their corresponding free energies. nih.gov By plotting the free energy as a function of one or more reaction coordinates (such as RMSD and radius of gyration), the most stable conformational states of a protein-ligand complex can be identified as deep energy minima on the landscape. nih.govnih.gov This analysis helps to understand the binding stability and the potential for conformational changes upon ligand binding. nih.gov

For a stable complex involving a 1,3,4-thiadiazole derivative, the FEL would be expected to show a well-defined, deep energy basin, indicating that the ligand remains in a stable conformation within the binding pocket throughout the simulation. The presence of multiple energy minima could suggest the existence of different binding modes or conformational substates.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are invaluable for predicting the activity of new compounds and for identifying the key structural features required for potent biological activity. qsar4u.com

QSAR models are mathematical equations that relate the biological activity of a set of compounds to their physicochemical properties or structural descriptors. For a series of 5-substituted-1,3,4-thiadiazol-2-amine analogues, a QSAR model could be developed to predict their inhibitory activity against a particular enzyme. The descriptors used in such a model might include molecular weight, logP (a measure of lipophilicity), and various electronic and steric parameters.

A hypothetical QSAR equation for a series of 1,3,4-thiadiazole analogues might look like:

pIC50 = 0.5 * logP - 0.2 * (Molecular Weight/100) + 1.5 * (Presence of H-bond donor) + C

This equation would suggest that higher lipophilicity and the presence of a hydrogen bond donor are beneficial for activity, while increased molecular weight has a negative impact. Such models can then be used to predict the pIC50 of new, unsynthesized analogues.

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. qsar4u.com Pharmacophore modeling aims to identify these essential features from a set of active molecules. qsar4u.com

For 1,3,4-thiadiazole derivatives, common pharmacophoric features often include a hydrogen bond acceptor (the nitrogen atoms of the thiadiazole ring), a hydrogen bond donor (the amino group), and a hydrophobic region (the phenylbutyl group in the case of the title compound). acs.orgacs.org The spatial arrangement of these features is crucial for effective binding to the target. acs.orgacs.org

A pharmacophore model for a series of 1,3,4-thiadiazole-based kinase inhibitors, for example, might consist of one hydrogen bond acceptor, one hydrogen bond donor, and two hydrophobic features, all arranged in a specific three-dimensional geometry. This model could then be used to virtually screen large compound libraries to identify new potential inhibitors.

| Pharmacophoric Feature | Corresponding Moiety in this compound |

| Hydrogen Bond Acceptor | Nitrogen atoms in the 1,3,4-thiadiazole ring |

| Hydrogen Bond Donor | Amino group at position 2 |

| Hydrophobic Region | Phenylbutyl group at position 5 |

Emerging Research Areas and Non Clinical Applications of 1,3,4 Thiadiazole 2 Amine Derivatives

Agrochemical Applications

The structural features of 1,3,4-thiadiazole (B1197879) derivatives, such as the toxophoric –N=C–S moiety, are believed to be responsible for their broad spectrum of biocidal activity, making them promising candidates for the development of agricultural chemicals. nih.gov Research has focused on synthesizing and evaluating these compounds to address the ongoing need for effective and environmentally safer alternatives to existing pesticides. researchgate.net

Certain 5-substituted-1,3,4-thiadiazol-2-yl derivatives have demonstrated significant herbicidal properties. researchgate.net Compounds such as buthidiazole and tebuthiuron (B33203) are known for their use in selective weed control in crops like corn and sugarcane. researchgate.net The primary mechanism of action for many herbicidal thiadiazole derivatives is the inhibition of photosynthesis. researchgate.net

These compounds can interfere with the photosynthetic electron transport chain, leading to a cascade of effects that disrupt plant metabolism. This includes the prevention of starch accumulation, ultra-structural damage to mesophyll chloroplasts, and the inhibition of photophosphorylation. researchgate.net For instance, studies on thiadiazolyl urea (B33335) herbicides have shown a potent inhibitory effect on photosystem II (PSII), a key component of the photosynthetic apparatus.

Table 1: Examples of Herbicidal 1,3,4-Thiadiazole Derivatives and Their Activity

| Compound Name | Target Weeds/Crops | Primary Mechanism of Action |

|---|---|---|

| Tebuthiuron | Broadleaf and grassy weeds in non-cropland, sugarcane | Inhibition of Photosystem II |

| Buthidiazole | Weeds in corn and sugarcane | Inhibition of photosynthesis |

| 1,1-Dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea | General herbicidal activity | Inhibition of Photosystem II |

| N-(5-aryl-1,3,4-thiadiazol-2-yl)-5-(fluorophenyl)-2-furamides | Dicotyledonous plants (e.g., Brassica campestris L) | Not specified |

This table is for illustrative purposes and includes well-studied derivatives to represent the class activity.

The 1,3,4-thiadiazole scaffold is a cornerstone in the search for novel agricultural fungicides. nih.gov Derivatives have shown excellent in vitro activity against a wide range of devastating plant pathogens. researchgate.net The fungicidal efficacy often depends on the nature of the substituent at the 5-position of the thiadiazole ring.

Research has demonstrated potent activity of various derivatives against economically important fungi. For example, specific N-(5-phenyl-1,3,4-thiadiazol-2-yl)-N-((1-phenyl-1H-1,2,3-triazol-4-yl) methyl) benzamide (B126) derivatives have shown exceptionally low EC50 values against pathogens like Rhizoctonia solani and Botrytis cinerea. researchgate.net Similarly, novel flavonol derivatives incorporating a 1,3,4-thiadiazole ring exhibited superior fungicidal activity against B. cinerea when compared to the commercial fungicide azoxystrobin. nih.gov The mechanism of action for some of these derivatives involves disrupting the integrity of the fungal cell membrane. nih.gov

Table 2: In Vitro Fungicidal Activity of Selected 1,3,4-Thiadiazole Derivatives Against Plant Pathogens

| Derivative Type | Pathogen | EC50 (μmol·L⁻¹ / μg/mL) | Reference |

|---|---|---|---|

| N-(5-phenyl-1,3,4-thiadiazol-2-yl)...benzamide (D16) | Rhizoctonia solani | 0.0028 | researchgate.net |

| N-(5-phenyl-1,3,4-thiadiazol-2-yl)...benzamide (D12) | Botrytis cinerea | 0.0024 | researchgate.net |

| N-(5-phenyl-1,3,4-thiadiazol-2-yl)...benzamide (D5) | Stemphylium lycopersici | 0.0105 | researchgate.net |

| N-(5-phenyl-1,3,4-thiadiazol-2-yl)...benzamide (D5) | Curvularia lunata | 0.005 | researchgate.net |

| Flavonol derivative (Y18) | Botrytis cinerea | 2.4 | nih.gov |

| 5-Aryl-2-(5-arylamino-1,3,4-thiadiazol-2-yl amino)-1,3,4-thiadiazole | Pyricularia oryzae | >89% inhibition at 500 ppm | internationaljournalcorner.com |

| 5-Aryl-2-(5-arylamino-1,3,4-thiadiazol-2-yl amino)-1,3,4-thiadiazole | Sphaerotheca fuliginea | >89% inhibition at 500 ppm | internationaljournalcorner.com |

EC50 (Half-maximal effective concentration) values indicate the concentration of a compound that inhibits 50% of fungal growth.

Derivatives of 1,3,4-thiadiazole have emerged as a promising class of insecticides. bohrium.commdpi.com Synthetic strategies have focused on creating novel compounds that are effective against major agricultural pests, including the cotton leafworm (Spodoptera littoralis) and aphids (Aphis craccivora). bohrium.comresearchgate.net

Bioassays have confirmed that certain structural modifications can lead to potent insecticidal effects. For instance, some pyrazolo[3,4-d]pyrimidine derivatives containing a 1,3,4-thiadiazole group show high mortality rates against Aphis craccivora. researchgate.net Fused heterocyclic systems, such as 1,3,4-thiadiazolo[3,2-a]pyrimidines, have also been identified as highly active against S. littoralis, with some derivatives causing 100% toxicity. mdpi.com

Computational studies, such as molecular docking, have been employed to identify potential molecular targets. These studies suggest that some thiadiazole derivatives may act as insect growth regulators or target essential enzymes in the insect's nervous system, such as acetylcholinesterase (AChE). researchgate.net For example, docking studies with the chitinase (B1577495) enzyme (PDB ID: 2CH5) from Spodoptera littoralis have shown strong binding affinities for certain thiadiazole-benzenesulfonamide derivatives, suggesting a potential mechanism for their insecticidal action. acs.orgnih.gov

Table 3: Insecticidal Activity of Selected 1,3,4-Thiadiazole Derivatives

| Derivative Class | Target Pest | Activity Metric |

|---|---|---|

| 1,3,4-Thiadiazolo[3,2-a]pyrimidine | Spodoptera littoralis (Cotton leafworm) | LC50 = 137.28 µg/mL |

| Imidazo[2,1-b] researchgate.netnih.govacs.orgthiadiazole | Spodoptera littoralis (Cotton leafworm) | LC50 = 144.34 µg/mL |

| Pyrazolo[3,4-d]pyrimidine | Aphis craccivora (Aphid) | >90% mortality |

| 1,3,4-Thiadiazole-benzenesulfonamide | Spodoptera littoralis (Cotton leafworm) | LC50 = 6.42 mg/L |

LC50 (Lethal concentration 50) is the concentration of a substance required to kill 50% of a test population.

Antimicrobial Applications Beyond Clinical Contexts

The 2-amino-1,3,4-thiadiazole (B1665364) moiety is a valuable scaffold for developing compounds with broad-spectrum antimicrobial properties, which are relevant not only for medicine but also for environmental and industrial applications. nih.gov

A multitude of studies have demonstrated the antibacterial potential of 5-substituted-2-amino-1,3,4-thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. rasayanjournal.co.inekb.eg The introduction of different substituents on the phenyl ring at the 5-position can significantly modulate the antibacterial efficacy. nih.gov

For example, derivatives with halogen substitutions (fluoro and chloro) have shown good inhibitory effects against Staphylococcus aureus and Bacillus subtilis. nih.gov Other synthesized series have demonstrated significant activity against Escherichia coli and Klebsiella pneumoniae. ekb.egijpcbs.comnih.gov The results from these in vitro screenings, often presented as minimum inhibitory concentration (MIC) values, highlight the potential of these compounds as leads for new antibacterial agents. rasayanjournal.co.in

Table 4: In Vitro Antibacterial Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives

| Strain (Gram Type) | Activity of Derivatives | Reference |

|---|---|---|

| Staphylococcus aureus (Positive) | Significant activity observed with various derivatives, particularly halogenated compounds. nih.govrasayanjournal.co.in | nih.govrasayanjournal.co.in |

| Bacillus subtilis (Positive) | Good inhibitory effects reported, with MIC values for some compounds between 20–28 μg/mL. nih.gov | nih.gov |

| Escherichia coli (Negative) | Moderate to good activity reported for several derivatives. nih.govijpcbs.com | nih.govijpcbs.com |

| Pseudomonas aeruginosa (Negative) | Variable activity, with some compounds showing moderate inhibition. rasayanjournal.co.inijpcbs.com | rasayanjournal.co.inijpcbs.com |

| Klebsiella pneumoniae (Negative) | Some derivatives show an inhibitory effect. nih.gov | nih.gov |

This table summarizes general findings across multiple studies on the derivative class.

Beyond plant pathogens, 1,3,4-thiadiazole derivatives have been extensively evaluated for their activity against a range of fungal species, including yeasts and molds. rasayanjournal.co.inwjpmr.com These studies are crucial for identifying compounds that could be used in various non-clinical contexts, such as preservatives or surface disinfectants.

Compounds have been tested against common fungal strains like Candida albicans, Aspergillus niger, and Aspergillus fumigatus. nih.govrasayanjournal.co.innih.gov The antifungal potency is often compared to standard drugs like fluconazole. rasayanjournal.co.in Certain 2-amino-5-(4-substituted phenyl)-1,3,4-thiadiazoles have shown significant antifungal activity, with some derivatives demonstrating efficacy comparable or superior to reference standards. rasayanjournal.co.innih.gov For instance, specific 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles showed high activity against Candida albicans and Cryptococcus neoformans, with MIC values as low as <0.048 µg/mL. nih.gov

Table 5: In Vitro Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives

| Fungal Species | Derivative Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Candida albicans | 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines | Moderate to significant activity | rasayanjournal.co.in |

| Aspergillus niger | 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines | Moderate to significant activity | rasayanjournal.co.in |

| Candida albicans | 2-Nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles | 0.048 - 3.12 | nih.gov |

| Cryptococcus neoformans | 2-Nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles | < 0.048 | nih.gov |

| Aspergillus niger | 2-Nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles | 1.56 - 6.25 | nih.gov |

| Aspergillus fumigatus | 2-Nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles | 1.56 - 6.25 | nih.gov |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

In Vitro Anti-parasitic Activity (e.g., against Leishmania, Trypanosoma brucei)

The 1,3,4-thiadiazole nucleus is a key structural motif in a number of compounds with demonstrated anti-parasitic properties. Research has shown that derivatives of 2-amino-1,3,4-thiadiazole are effective against a range of protozoan parasites, including those responsible for leishmaniasis and human African trypanosomiasis.

A variety of 5-substituted-1,3,4-thiadiazol-2-amines have been synthesized and evaluated for their in vitro activity against Leishmania major, the causative agent of cutaneous leishmaniasis. For instance, a series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines bearing an N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moiety at the 2-amino position exhibited good anti-leishmanial activity against the promastigote form of L. major. nih.gov The most active compound in this series, a 4-methylbenzyl analog, was also shown to significantly reduce the number of intracellular amastigotes in macrophages. nih.gov In another study, 5-(5-nitrofuran-2-yl)- and 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole-2-amines with acyclic amines at the C-2 position were tested against both promastigote and amastigote forms of L. major. tandfonline.comtandfonline.com The hydroxypropylamino- and methoxypropylamino- analogs of 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole were identified as the most active derivatives with a high selectivity index. tandfonline.comtandfonline.com Furthermore, 1-[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl]- and 1-[5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]-4-aroylpiperazines have demonstrated potent activity against both stages of L. major at non-cytotoxic concentrations. nih.gov

The anti-trypanosomal potential of this class of compounds has also been explored. A series of 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives were synthesized and showed submicromolar IC50 values against the bloodstream form of Trypanosoma brucei rhodesiense. mdpi.comnih.gov One compound from this series also demonstrated a significant cure rate in an acute mouse model of human African trypanosomiasis. mdpi.comnih.gov The investigation of 2-amino-1,3,4-thiadiazole derivatives as inhibitors of Trypanosoma brucei pteridine (B1203161) reductase (TbPTR1) has also yielded promising results, with a biphenyl-thiadiazole-2,5-diamine derivative showing the ability to potentiate the anti-trypanosomal activity of methotrexate. acs.org

While direct studies on the anti-parasitic activity of 5-(4-Phenylbutyl)-1,3,4-thiadiazol-2-amine are not yet available, the existing data on related compounds suggest that the 4-phenylbutyl substituent, with its lipophilic character, could potentially enhance cell membrane permeability and interaction with parasitic targets.

| Compound Series | Target Organism | Key Findings |

|---|---|---|

| 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines with N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moiety | Leishmania major (promastigotes and amastigotes) | Good anti-leishmanial activity; 4-methylbenzyl analog was most active. nih.gov |

| 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole-2-amines with acyclic amines | Leishmania major (promastigotes and amastigotes) | Hydroxypropylamino- and methoxypropylamino- analogs showed the highest selectivity index. tandfonline.comtandfonline.com |

| 1-[5-(nitroheteroaryl)-1,3,4-thiadiazol-2-yl]-4-aroylpiperazines | Leishmania major (promastigotes and amastigotes) | Potent activity at non-cytotoxic concentrations. nih.gov |

| 2-(Nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives | Trypanosoma brucei rhodesiense | Submicromolar IC50 values; one compound showed in vivo efficacy. mdpi.comnih.gov |

| 2-Amino-1,3,4-thiadiazole derivatives | Trypanosoma brucei | Inhibition of pteridine reductase (TbPTR1). acs.org |

Potential as Biochemical Probes for Drug Resistance Mechanisms in Microorganisms

The development of biochemical probes is crucial for understanding the mechanisms of drug resistance in microorganisms. Fluorescent probes, in particular, can be used to visualize and quantify biological processes associated with resistance. The 1,3,4-thiadiazole scaffold has been incorporated into fluorescent probes for the detection of biologically important molecules. For example, a "turn-on" fluorescent probe with a 1,3,4-thiadiazole moiety as the fluorophore has been designed for the detection of homocysteine, cysteine, and glutathione. researchgate.net This suggests that the 1,3,4-thiadiazole core can be functionalized to create probes for specific analytes.

While there is no direct research on the use of this compound as a biochemical probe for drug resistance, its structural features suggest potential avenues for such applications. The 2-amino group could be modified with a fluorophore or a reactive group to create a probe. The 4-phenylbutyl substituent could influence the probe's localization within the microbial cell, potentially targeting lipid-rich environments or specific proteins. Further research is needed to explore the potential of this and related compounds as tools to investigate drug efflux pumps, enzymatic degradation of antibiotics, or alterations in drug targets, which are common mechanisms of antimicrobial resistance. nih.govnih.govresearchgate.netrasayanjournal.co.in

Applications in Materials Science and Chemical Sensing

Beyond their biological activities, 1,3,4-thiadiazole derivatives have shown promise in the field of materials science, owing to their unique electronic and chemical properties.

The 2-amino-1,3,4-thiadiazole moiety is a valuable building block in the synthesis of azo dyes. The primary amino group can be readily diazotized and coupled with various aromatic compounds to produce a wide range of colors. Several studies have reported the synthesis of azo dyes derived from 5-substituted-2-amino-1,3,4-thiadiazoles. rsc.orgmdpi.comscispace.comdntb.gov.uanih.gov These dyes have been investigated for their spectral properties and their application in dyeing polyester (B1180765) fabrics. scispace.com

The nature of the substituent at the 5-position of the thiadiazole ring, as well as the coupling component, significantly influences the color and fastness properties of the resulting dye. For instance, the synthesis of bis-azo disperse dyes derived from 2-amino-5-(4'-nitrophenyl)-1,3,4-thiadiazole has been reported to yield dyes with good dyeing performance on polyester. nih.gov Azo dyes based on 1,3,4-thiadiazole have also been studied for their potential as organic photoconductors and in dye-sensitized solar cells. scispace.comnih.gov

Although specific azo dyes derived from this compound have not been reported, the synthetic routes are well-established. The 4-phenylbutyl group, being a bulky and lipophilic substituent, could potentially enhance the solubility of the dye in organic media and influence its aggregation behavior and photophysical properties.

| Diazo Component | Coupling Component | Resulting Dye Type | Potential Application |

|---|---|---|---|

| 2-Amino-5-(4'-nitrophenyl)-1,3,4-thiadiazole | Various tertiary amines | Bis-azo disperse dyes nih.gov | Dyeing of polyester fabrics |

| 5-Phenyl-1,3,4-thiadiazol-2-amine | 8-Hydroxyquinoline, 2-naphthol, etc. | Heterocyclic azo dyes mdpi.com | Colorants with potential biological activity |

| 2-Amino-1,3,4-thiadiazole-2-thiol | Resorcinol, 2-aminobenzonitrile, etc. | Azo dyes scispace.com | Dyeing of polyester, organic photoconductors |

| 5-Aryl-2-amino-1,3,4-thiadiazoles | Aniline, N,N-dimethylaniline, phenol | Azo dyes dntb.gov.uanih.gov | High-melting solids with varied colors |

Derivatives of 2-amino-1,3,4-thiadiazole have been extensively studied as effective corrosion inhibitors for various metals, particularly steel in acidic environments. The inhibitory action is attributed to the adsorption of the thiadiazole molecules onto the metal surface, forming a protective layer that blocks the active sites for corrosion. The presence of heteroatoms (nitrogen and sulfur) and the aromatic nature of the thiadiazole ring facilitate this adsorption process.

Studies on 2-amino-5-phenyl-1,3,4-thiadiazole have shown that it acts as a mixed-type inhibitor for mild steel in sulfuric acid, with the adsorption following the Langmuir isotherm. researchgate.net The corrosion inhibition efficiency of thiadiazole derivatives is influenced by the nature of the substituent at the 5-position. For example, a study on two 5-substituted-2-amino-1,3,4-thiadiazoles, one with a 4-bromobenzyl group and the other with a 3-nitrophenyl group, demonstrated their ability to protect mild steel in sulfuric acid. nih.gov Research on 5-amino-1,3,4-thiadiazole-2-thiol (B144363) has also shown it to be an effective corrosion inhibitor for aluminum and mild steel in hydrochloric acid. mocedes.org

The 4-phenylbutyl group in this compound is expected to enhance its corrosion inhibition properties. The long alkyl chain and the terminal phenyl group would increase the surface area of the molecule, leading to a more effective barrier against corrosive agents. The phenyl group can also interact with the metal surface through pi-electrons, further strengthening the adsorption.

| Inhibitor | Metal | Corrosive Medium | Key Findings |

|---|---|---|---|

| 2-Amino-5-phenyl-1,3,4-thiadiazole | Mild Steel | 0.5 M H₂SO₄ | Mixed-type inhibitor, chemisorption mechanism. researchgate.net |

| 2-Amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild Steel | 0.5 M H₂SO₄ | Effective protective coating, inhibition efficiency increases with concentration. nih.gov |

| 5-Amino-1,3,4-thiadiazole-2-thiol | Aluminum | 1 M HCl | High inhibition efficiency, mixed physisorption and chemisorption. mocedes.org |

| 5-Amino-1,3,4-thiadiazole-2-thiol | Mild Steel | 1 M HCl | Effective mixed-type inhibitor with cathodic predominance. |

The 1,3,4-thiadiazole ring is an electron-deficient heterocycle, a property that makes it an interesting component for the design of organic materials with specific optical and electronic properties. The incorporation of 1,3,4-thiadiazole units into conjugated polymer chains has been shown to influence their electronic structure. For example, the introduction of 1,3,4-thiadiazole into polythiophene chains enhances the stability of the polymer towards n-doping and lowers the LUMO energy level. acs.org This suggests that 1,3,4-thiadiazole derivatives could be used in the development of organic field-effect transistors (OFETs) and other organic electronic devices.

Furthermore, the 1,3,4-thiadiazole scaffold has been used to construct fluorescent probes, indicating its potential for creating luminescent materials. researchgate.net The specific contribution of a 4-phenylbutyl substituent to the optical and electronic properties of a 1,3,4-thiadiazole derivative has not been extensively studied. However, the phenyl group could participate in pi-stacking interactions, which can influence charge transport in organic materials, while the flexible butyl chain could affect the morphology and processability of thin films. Further research is warranted to explore the potential of this compound in the development of novel organic semiconductors, emitters for organic light-emitting diodes (OLEDs), and fluorescent sensors. researchgate.netrsc.orggrowingscience.com

Development as Biochemical Research Tools for Specific Enzyme Modulation

The 1,3,4-thiadiazole scaffold is present in several compounds that act as enzyme inhibitors, making them valuable tools for biochemical research. By selectively inhibiting a specific enzyme, researchers can study its role in biological pathways and validate it as a potential drug target.

Derivatives of 1,3,4-thiadiazole have been designed as selective inhibitors of nitric oxide synthase (NOS) isoforms, with some compounds showing a high degree of selectivity for the inducible NOS (iNOS) over the neuronal NOS (nNOS). nih.gov This selectivity is crucial for developing research tools to investigate the distinct physiological and pathological roles of these enzymes. Additionally, 1,3,4-thiadiazole-based compounds have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission and implicated in Alzheimer's disease. tandfonline.com The antitumor activity of some 1,3,4-thiadiazole-2-amine derivatives has been linked to their ability to inhibit enzymes such as topoisomerase II, histone deacetylase, and various kinases. mdpi.com

The 4-phenylbutyl substituent in this compound could play a significant role in its potential as an enzyme modulator. The hydrophobic nature and the length of this substituent could allow it to access and bind to hydrophobic pockets within an enzyme's active site or allosteric sites. The terminal phenyl group could engage in pi-pi stacking or hydrophobic interactions with aromatic amino acid residues. By systematically modifying the length of the alkyl chain and the substitution pattern on the phenyl ring, it may be possible to develop highly potent and selective inhibitors for specific enzymes, thereby creating valuable tools for biochemical and pharmacological research. mdpi.comresearchgate.net

Future Directions and Research Perspectives for 5 4 Phenylbutyl 1,3,4 Thiadiazol 2 Amine Research

Exploration of Novel and Sustainable Synthetic Routes, Including Flow Chemistry and Green Chemistry Approaches

The future synthesis of 5-(4-phenylbutyl)-1,3,4-thiadiazol-2-amine and its analogues should prioritize efficiency, safety, and environmental sustainability. Traditional synthesis methods for 2-amino-1,3,4-thiadiazoles often involve the cyclization of thiosemicarbazides with harsh reagents like phosphorus oxychloride or strong acids. nih.gov Modern synthetic chemistry offers greener and more innovative alternatives.

Green Chemistry Approaches: Future research should focus on adopting established green chemistry protocols for the synthesis of the target compound. This includes one-pot, three-component reactions that improve efficiency and reduce waste. bohrium.com Methods utilizing microwave irradiation or ultrasonication have been shown to accelerate the synthesis of thiadiazole derivatives, often leading to higher yields in shorter reaction times compared to conventional heating. nanobioletters.com A particularly promising avenue is the use of safer cyclizing agents, such as polyphosphate ester (PPE), which allows for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles from a carboxylic acid and thiosemicarbazide (B42300) without the need for toxic additives. encyclopedia.pubmdpi.com

Flow Chemistry: A significant leap forward would be the development of a continuous flow synthesis process. Flow chemistry offers superior control over reaction parameters (temperature, pressure, and stoichiometry), enhances safety by minimizing the volume of hazardous materials at any given time, and facilitates scalability. While not yet widely applied to this class of compounds, a flow-based approach could streamline the production of this compound, enabling rapid library synthesis for structure-activity relationship (SAR) studies.

| Approach | Key Principles | Potential Advantages for Synthesizing this compound | Relevant Research Context |

|---|---|---|---|

| Green Chemistry (Microwave/Ultrasonication) | Use of alternative energy sources to accelerate reactions. | Reduced reaction times, increased yields, lower energy consumption. | Proven effective for various thiadiazole derivatives. nanobioletters.com |

| Green Chemistry (One-Pot Synthesis) | Combining multiple reaction steps into a single procedure without isolating intermediates. | Increased efficiency, reduced solvent waste, simplified purification. | Development of one-pot methods using safer reagents like PPE. bohrium.comencyclopedia.pub |

| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. | Enhanced safety, precise control over reaction conditions, improved scalability, and rapid analogue synthesis. | A novel and unexplored avenue for this compound class. |

Advanced Structural Characterization of Compound-Biomolecule Complexes

To fully understand the mechanism of action of this compound, it is imperative to determine its high-resolution three-dimensional structure when bound to its biological targets. Future work must move beyond computational predictions to empirical structural elucidation.

X-ray Crystallography: This technique remains the gold standard for obtaining atomic-level detail of ligand-protein interactions. Co-crystallizing this compound with its target protein(s) would provide definitive proof of its binding mode, identifying the key amino acid residues involved in the interaction and revealing the precise orientation of the compound in the active site. mdpi.comresearchgate.net This information is invaluable for structure-based drug design.

Cryo-Electron Microscopy (Cryo-EM): For larger protein complexes or targets that are difficult to crystallize, cryo-EM has emerged as a powerful alternative. mdpi.com This technique can determine the structures of biomolecules in a near-native state, providing crucial insights into conformational changes that may occur upon compound binding. mdpi.com Applying cryo-EM could be particularly useful if the target of this compound is a large, multi-subunit protein complex. mdpi.com

These advanced structural studies, supported by spectroscopic methods like NMR and mass spectrometry, will provide a definitive blueprint of the molecular interactions, confirming and refining hypotheses generated from in silico models. nih.gov

Integration of High-Throughput Screening with Computational Design for Novel Analogues

The discovery of novel analogues of this compound with improved potency, selectivity, and pharmacokinetic properties can be accelerated by integrating experimental high-throughput screening (HTS) with computational drug design.

A future research workflow should involve a synergistic loop:

Computational Design: Start by creating a virtual library of analogues based on the this compound scaffold.

Virtual Screening: Use pharmacophore modeling and molecular docking to screen this virtual library against a validated structural model of the biological target. mdpi.comresearchgate.netnih.gov This step prioritizes compounds with the highest predicted binding affinity and best fit.

Synthesis: Synthesize a focused subset of the top-ranking virtual hits.

High-Throughput Screening (HTS): Test the synthesized compounds in robust, automated biochemical or cell-based assays to experimentally determine their activity.

Data Analysis and Model Refinement: Feed the experimental HTS data back into the computational models to refine their predictive power, leading to the design of a next-generation library with a higher hit rate.

This integrated approach leverages the speed of computational screening to explore vast chemical space while using experimental HTS to validate predictions and guide the design process, creating a highly efficient engine for lead optimization. biointerfaceresearch.com

Development of Sophisticated In Silico Models for Activity Prediction and Mechanism Elucidation

Computational chemistry provides powerful tools to predict the behavior of molecules and to understand their mechanisms of action at an atomic level. Future research on this compound should employ a suite of sophisticated in silico models to build a comprehensive understanding of its properties.

Molecular Dynamics (MD) Simulations: While molecular docking provides a static snapshot of binding, MD simulations can predict the dynamic behavior of the compound-protein complex over time. mdpi.comnih.gov Running simulations for extended periods (e.g., 100 nanoseconds or more) can assess the stability of the binding pose, reveal key conformational changes, and calculate binding free energies, offering a more realistic view of the interaction. researchgate.netnih.gov

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to analyze the electronic properties of the compound, such as its molecular orbital energies (HOMO-LUMO) and electrostatic potential. mdpi.comuniversci.com This information is crucial for understanding the compound's intrinsic reactivity and its ability to form specific interactions like hydrogen bonds and π-π stacking.

ADMET Prediction: Early-stage prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for developing viable drug candidates. biointerfaceresearch.comuniversci.com In silico models can forecast parameters like oral bioavailability, membrane permeability, and potential toxicity, allowing researchers to prioritize or modify analogues with more favorable drug-like properties. researchgate.netbiointerfaceresearch.com

| Model/Technique | Purpose | Key Insights Generated |

|---|---|---|

| Molecular Docking | Predict the preferred binding orientation of the compound to its target. | Binding pose, key interacting residues, initial affinity scoring. nih.gov |

| Molecular Dynamics (MD) | Simulate the movement of atoms in the compound-target complex over time. | Binding stability, conformational changes, binding free energy calculations. mdpi.comresearchgate.net |

| Density Functional Theory (DFT) | Analyze the electronic structure and reactivity of the compound. | HOMO-LUMO gap, electrostatic potential maps, reactivity indices. researchgate.netuniversci.com |

| ADMET Prediction | Forecast the pharmacokinetic and toxicity properties of the compound. | Oral bioavailability, blood-brain barrier penetration, potential toxic liabilities. biointerfaceresearch.com |

Design and Synthesis of Targeted Chemical Probes Based on the this compound Scaffold for Basic Biological Research

Beyond its potential therapeutic applications, this compound can serve as a valuable scaffold for creating chemical probes to investigate fundamental biological processes. A chemical probe is a molecule designed to selectively interact with a specific biological target, enabling its study within a complex cellular environment.

Future research should focus on the rational design and synthesis of such probes. This involves strategically modifying the parent compound by incorporating various functional tags:

Reporter Tags: Attaching a fluorescent dye (fluorophore) would allow for the visualization of the compound's subcellular localization and its engagement with the target protein using techniques like fluorescence microscopy.

Affinity Tags: Incorporating a biotin (B1667282) tag would enable the isolation of the target protein from cell lysates through affinity pull-down assays, which is a powerful method for target identification and validation.

Photo-affinity Labels: Introducing a photoreactive group would allow the probe to form a permanent, covalent bond with its target upon exposure to UV light. This technique is instrumental in irreversibly labeling the target protein for subsequent identification by mass spectrometry.

Radiolabeling: Incorporating a radioactive isotope, such as Iodine-125 or Carbon-14, can facilitate in vivo biodistribution and pharmacokinetic studies through imaging techniques. mdpi.com

By developing a toolkit of chemical probes based on the this compound scaffold, researchers can unlock new ways to study the function, regulation, and cellular dynamics of its biological targets.

Q & A

Q. What are the standard synthetic routes for 5-(4-Phenylbutyl)-1,3,4-thiadiazol-2-amine?

Methodological Answer: The synthesis typically involves cyclization of thiosemicarbazide derivatives with carboxylic acids or their analogs under acidic conditions. A common method includes:

Reagent Preparation : Mix 4-phenylbutyric acid (1 mol) with thiosemicarbazide (1.2 mol) in a polar solvent (e.g., DMF).

Cyclization : Add POCl₃ (3 mol) dropwise under reflux (90–100°C, 3–6 hours).

Precipitation : Adjust pH to 8–9 with ammonia solution to precipitate the product.

Purification : Recrystallize from a DMSO/water (2:1) mixture.

Q. Key Variables :

Q. Table 1: Synthesis Conditions from Literature

| Method | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Acid-catalyzed cyclization | 4-phenylbutyric acid, POCl₃ | Reflux, 3 h, pH 8–9 | 65–75% | |

| Thiosemicarbazide route | Ethanol, ammonia | Reflux, 6 h | 70–80% |

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Determines bond lengths, angles, and supramolecular interactions (e.g., N–H···N hydrogen bonds in crystal packing) .

- Spectroscopy :

- ¹H/¹³C NMR : Assigns proton environments (e.g., thiadiazole ring protons at δ 7.8–8.2 ppm).

- IR : Confirms N–H (3200–3400 cm⁻¹) and C=S (1050–1250 cm⁻¹) stretches.

- Elemental Analysis : Validates molecular formula (e.g., C₁₃H₁₄N₄S).

Q. Critical Considerations :

Q. What safety protocols are essential during experimental handling?

Methodological Answer: